(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester
Overview
Description
Scientific Research Applications
Deprotection in Organic Synthesis :
- A study highlights the use of aqueous phosphoric acid as a benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers, including those related to azetidine. This method is characterized by its mildness and high selectivity, preserving the stereochemical integrity of substrates in the presence of other acid-sensitive groups (Li et al., 2006).
Crystallographic and Synthetic Studies :
- The structure of certain tert-butyl ester compounds has been elucidated through X-ray diffraction, revealing details about molecular conformation, crystal packing, and intermolecular interactions (Kant et al., 2015). These studies are crucial for understanding the physical and chemical properties of these compounds.
- Another compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, was synthesized and characterized, providing insights into its crystalline structure and stability under various conditions (Mahawer et al., 2013).
Future Directions
As for the future directions of “(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester”, it’s difficult to predict without specific research trends or applications. Currently, it’s used for pharmaceutical testing , which suggests it may have potential applications in drug development or medical research.
Properties
IUPAC Name |
tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13(4)7-10(11)5-12-6-10/h12H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNSKNMBEBUTRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1(CNC1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001130216 | |
Record name | Carbamic acid, N-[(3-fluoro-3-azetidinyl)methyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001130216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-20-9 | |
Record name | Carbamic acid, N-[(3-fluoro-3-azetidinyl)methyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3-fluoro-3-azetidinyl)methyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001130216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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